molecular formula C82H108N18O20S2 B12059030 Tyr-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys

Tyr-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys

Cat. No.: B12059030
M. Wt: 1730.0 g/mol
InChI Key: HTAVEOUQMYLKNB-UHFFFAOYSA-N
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Description

The compound “Tyr-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” is a peptide composed of the following amino acids: tyrosine, glycine, cysteine, lysine, asparagine, phenylalanine, tryptophan, threonine, and serine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using protecting groups to prevent unwanted side reactions. The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide can modify lysine residues.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Cleavage of disulfide bonds to yield free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Peptides like “Tyr-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” have diverse applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, and other proteins to exert their effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that regulate various cellular functions. Additionally, peptides can inhibit or activate enzymes, modulate gene expression, and influence cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Other Peptides: Similar peptides with different amino acid sequences may have distinct biological activities.

    Proteins: Larger polypeptides with more complex structures and functions.

    Small Molecules: Non-peptide compounds that can mimic or inhibit peptide functions.

Uniqueness

The uniqueness of “Tyr-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” lies in its specific amino acid sequence, which determines its structure, stability, and biological activity. The presence of cysteine residues allows for the formation of disulfide bonds, contributing to the peptide’s stability and functionality.

Properties

Molecular Formula

C82H108N18O20S2

Molecular Weight

1730.0 g/mol

IUPAC Name

19,34-bis(4-aminobutyl)-37-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

InChI

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-88-70(107)54(85)34-50-28-30-52(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(39-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(38-51-40-87-55-25-13-12-24-53(51)55)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,40,45-46,54,56-65,68-69,87,101-104H,14-17,26-27,32-39,41-44,83-85H2,1-2H3,(H2,86,105)(H,88,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)

InChI Key

HTAVEOUQMYLKNB-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O

Origin of Product

United States

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